3,4-Dimethylmethcathinone metabolite (hydrochloride) ((+/-)-Pseudoephedrine stereochemistry)

Overview

Description

3,4-Dimethylmethcathinone metabolite (hydrochloride) ((+/-)-Pseudoephedrine stereochemistry) is a synthetic cathinone, a class of compounds known for their stimulant properties Synthetic cathinones are structurally similar to the naturally occurring compound cathinone, found in the khat plant

Mechanism of Action

Target of Action

3,4-Dimethylmethcathinone, also known as 3,4-DMMC, is a synthetic cathinone and stimulant . It displays high affinity for 5-HT 2 and adrenergic receptors , and inhibits monoamine transporters , especially the serotonin transporter .

Mode of Action

The compound interacts with its targets by inhibiting monoamine transporters, which leads to an increase in the concentration of monoamines in the synaptic cleft .

Biochemical Pathways

The primary biochemical pathways affected by 3,4-DMMC involve the modulation of monoamine neurotransmitters, particularly serotonin . This modulation can lead to various downstream effects, including increased neurotransmission and potential neurotoxicity .

Pharmacokinetics

It is known that its metabolites in the urine of habitual users showN-demethylation, β-ketoreduction, hydroxylation, and oxidation as the major reactions involved in its biotransformation .

Result of Action

The molecular and cellular effects of 3,4-DMMC’s action include cytotoxicity in a concentration- and time-dependent manner . It induces oxidative stress, evidenced by the increase in intracellular levels of reactive oxygen species (ROS), and a decrease in intracellular glutathione levels . It also leads to mitochondrial dysfunction, causing mitochondrial membrane depolarization and intracellular ATP depletion .

Action Environment

The action, efficacy, and stability of 3,4-DMMC can be influenced by various environmental factors. For instance, after 4 days at room temperature (20 °C) and 1 day at elevated temperature (32 °C), 20% of 3,4-DMMC degraded

Biochemical Analysis

Biochemical Properties

This compound displays high affinity for 5-HT 2 and adrenergic receptors . It inhibits monoamine transporters, especially the serotonin transporter, but does not promote a significant 5-HT efflux .

Cellular Effects

In differentiated dopaminergic SH-SY5Y cells, 3,4-Dimethylmethcathinone metabolite (hydrochloride) ((+/-)-Pseudoephedrine stereochemistry) induced cytotoxicity in a concentration- and time-dependent manner . It also induced oxidative stress, evidenced by the increase in intracellular levels of reactive oxygen species (ROS), and a decrease in intracellular glutathione levels .

Molecular Mechanism

The compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It induces mitochondrial dysfunction, leading to mitochondrial membrane depolarization and intracellular ATP depletion .

Temporal Effects in Laboratory Settings

After 4 days at room temperature (20 °C) and 1 day at elevated temperature (32 °C), 20% of 3,4-Dimethylmethcathinone metabolite (hydrochloride) ((+/-)-Pseudoephedrine stereochemistry) degraded .

Metabolic Pathways

The major reactions involved in the biotransformation of 3,4-Dimethylmethcathinone metabolite (hydrochloride) ((+/-)-Pseudoephedrine stereochemistry) in the urine of habitual users include N-demethylation, β-ketoreduction, hydroxylation, and oxidation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethylmethcathinone typically involves the reaction of 3,4-dimethylphenylacetone with methylamine, followed by reduction and crystallization to obtain the hydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.

Industrial Production Methods

Industrial production of 3,4-Dimethylmethcathinone may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethylmethcathinone undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Various nucleophiles can substitute the methyl groups on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions include hydroxylated derivatives, demethylated compounds, and various substituted analogs.

Scientific Research Applications

Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of synthetic cathinones.

Biology: Investigated for its effects on neurotransmitter systems and potential neurotoxicity.

Medicine: Explored for its potential therapeutic effects and as a model compound for studying the pharmacokinetics and pharmacodynamics of synthetic cathinones.

Industry: Utilized in the development of new psychoactive substances and in forensic toxicology for drug testing.

Comparison with Similar Compounds

Similar Compounds

4-Methylmethcathinone (Mephedrone): Another synthetic cathinone with similar stimulant effects but differing in the position of the methyl group.

Methcathinone: A simpler analog with a single methyl group, known for its potent stimulant properties.

N-Ethylcathinone: A synthetic cathinone with an ethyl group, exhibiting similar but slightly different pharmacological effects.

Uniqueness

3,4-Dimethylmethcathinone is unique due to its specific substitution pattern on the aromatic ring, which influences its interaction with monoamine transporters and receptors. This results in distinct pharmacokinetic and pharmacodynamic properties compared to other synthetic cathinones.

Biological Activity

3,4-Dimethylmethcathinone (3,4-DMMC) is a synthetic cathinone that has garnered attention due to its psychoactive properties and potential for abuse. This article explores its biological activity, metabolism, and toxicological implications, supported by data tables and case studies.

Overview of 3,4-Dimethylmethcathinone

3,4-DMMC is structurally related to other stimulants such as methcathinone and mephedrone. It acts primarily as a sympathomimetic agent, influencing neurotransmitter systems in the brain. Its mechanism of action involves the inhibition of monoamine transporters and the release of dopamine (DA), serotonin (5-HT), and norepinephrine (NA) .

The pharmacodynamics of 3,4-DMMC are characterized by:

- Dopaminergic Activity : Inhibition of dopamine transporter (DAT) leading to increased DA levels in the synaptic cleft.

- Serotonergic Activity : Moderate release of serotonin and inhibition of serotonin transporter (SERT).

- Noradrenergic Activity : Inhibition of norepinephrine transporter (NAT) and significant release of norepinephrine .

Metabolic Pathways

The metabolism of 3,4-DMMC involves several pathways:

- Phase I Reactions : Include N-demethylation, β-keto-reduction, hydroxylation, and oxidation.

- Phase II Reactions : Result in glucuronidation or sulfation for enhanced water solubility .

Biodistribution Studies

In animal studies, 3,4-DMMC demonstrated rapid biodistribution across various tissues:

- High Concentrations Found In :

- Spleen

- Lungs

- Kidneys

- Brain

After 24 hours, the primary excretion route was via urine, with several metabolites identified .

| Tissue | Concentration After 1 Hour | Excretion After 24 Hours |

|---|---|---|

| Spleen | High | Absent |

| Lungs | High | Absent |

| Kidneys | High | Absent |

| Brain | High | Absent |

| Urine | Absent | Present |

Case Studies

A notable case study highlighted a fatal incident involving 3,4-DMMC where post-mortem blood analysis revealed a concentration of 1250 ng/mL . This underscores the potential for toxicity associated with high doses.

Biochemical Markers

In vivo studies on Wistar rats indicated that exposure to 3,4-DMMC led to alterations in liver function markers such as:

- Alanine transaminase (ALT)

- Lactate dehydrogenase (LDH)

- Alkaline phosphatase (ALP)

- Gamma-glutamyl transpeptidase (GGT)

- Aspartate transaminase (AST)

These biochemical changes were dose-dependent and linked to oxidative stress parameters .

Properties

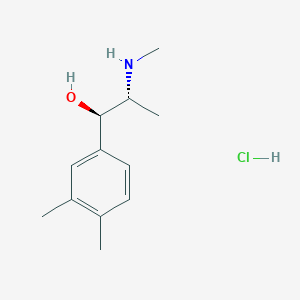

IUPAC Name |

(1R,2R)-1-(3,4-dimethylphenyl)-2-(methylamino)propan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO.ClH/c1-8-5-6-11(7-9(8)2)12(14)10(3)13-4;/h5-7,10,12-14H,1-4H3;1H/t10-,12+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHXAWXPKWFWNPE-IYJPBCIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C(C)NC)O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)[C@H]([C@@H](C)NC)O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.